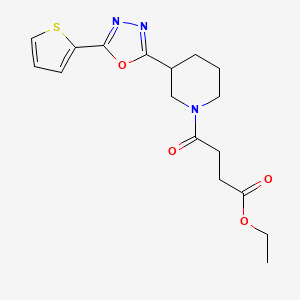

Ethyl 4-oxo-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate

Description

Properties

IUPAC Name |

ethyl 4-oxo-4-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-2-23-15(22)8-7-14(21)20-9-3-5-12(11-20)16-18-19-17(24-16)13-6-4-10-25-13/h4,6,10,12H,2-3,5,7-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMKPXUKJVUANX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the piperidine and oxadiazole moieties. Key reaction conditions include the use of strong bases and oxidizing agents to facilitate the formation of the desired functional groups.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 4-oxo-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate is studied for its potential biological activity. It has shown promise in various assays, indicating its potential as a therapeutic agent.

Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases such as cancer and inflammation. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 4-oxo-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a cascade of biochemical reactions that result in its therapeutic effects. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

a. Ethyl 4-(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate

- Structural Differences :

- Heterocycle : The analogue substitutes the 1,3,4-oxadiazole ring with a 1,3,4-thiadiazole (sulfur replaces oxygen in the five-membered ring).

- Substituent : A 2-methoxyphenyl group replaces the thiophen-2-yl moiety.

- The methoxyphenyl group introduces steric bulk and electron-donating effects, contrasting with the electron-rich thiophene’s aromatic system.

b. 5-Substituted-1,3,4-oxadiazole Derivatives

- Common Features :

- Shared oxadiazole core synthesized via hydrazine-mediated cyclization.

- Piperidine or sulfonamide linkages for structural diversity.

- Functional Differences :

Physicochemical Properties

Biological Activity

Ethyl 4-oxo-4-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure includes a thiophene moiety and a piperidine ring, both of which contribute to its biological properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of compounds containing the 1,3,4-oxadiazole scaffold. Research indicates that derivatives of this structure exhibit significant activity against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

In a study by Dhumal et al. (2016), 1,3,4-oxadiazole derivatives were synthesized and tested for their antibacterial properties. The most active compounds showed potent inhibition against Mycobacterium bovis BCG, which is particularly relevant for tuberculosis treatment .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 8 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| Compound C | P. aeruginosa | 32 µg/mL |

Anticancer Potential

The anticancer properties of this compound have also been investigated. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression.

Research has indicated that the incorporation of oxadiazole rings enhances the cytotoxicity against various cancer cell lines. For instance, a study highlighted that certain oxadiazole derivatives exhibited significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 10 |

| Compound E | A549 | 15 |

| Compound F | HeLa | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Some derivatives have shown antioxidant properties that may contribute to their overall therapeutic effects.

Case Studies

Several case studies illustrate the potential applications of this compound:

- Antitubercular Activity : A study conducted by Desai et al. (2016) evaluated the antitubercular effects of oxadiazole derivatives. The results indicated that compounds similar to ethyl 4-oxo exhibited strong inhibitory activity against Mycobacterium tuberculosis in vitro .

- Antifungal Studies : Research has also explored the antifungal properties of these compounds against strains such as Candida albicans, showing promising results in terms of MIC values comparable to established antifungal agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.